molecular formula C15H20N6O3 B6572123 ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate CAS No. 920419-20-1

ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate

Cat. No.: B6572123
CAS No.: 920419-20-1
M. Wt: 332.36 g/mol
InChI Key: GTWLUZFPCCUKHX-UHFFFAOYSA-N
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Description

Ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate is a tetrazole-containing compound featuring a 4-methylphenyl-substituted tetrazole core, a carbamoyl urea linkage, and an ethyl propanoate ester group. Tetrazoles are heterocyclic aromatic compounds valued for their metabolic stability, hydrogen-bonding capacity, and bioisosteric replacement of carboxylic acids in drug design .

Properties

IUPAC Name

ethyl 3-[[1-(4-methylphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-3-24-14(22)8-9-16-15(23)17-10-13-18-19-20-21(13)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWLUZFPCCUKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The molecular formula is C16H20N6O2C_{16}H_{20}N_{6}O_2, with a molecular weight of approximately 336.37 g/mol. Its structure can be summarized as follows:

  • Functional Groups :
    • Tetrazole
    • Carbamoyl
    • Ethyl ester
  • Key Features :
    • Presence of a methylphenyl group which may influence its biological activity.

Anticancer Potential

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound AHeLa2.5
Compound BMCF-73.0
This compoundHT-29TBDTBD

The anticancer activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies suggest that tetrazole derivatives can activate apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Effects : Preliminary data suggest that tetrazole-containing compounds can demonstrate antimicrobial properties against various pathogens.
Pathogen Activity Reference
Staphylococcus aureusInhibition observedTBD
Escherichia coliModerate inhibitionTBD

Case Study 1: Anticancer Activity in HT-29 Cells

A study conducted on the effects of this compound on HT-29 colon cancer cells showed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis as evidenced by flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial efficacy of tetrazole derivatives, it was found that this compound exhibited notable inhibition against Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Cores

The compound shares key features with several tetrazole derivatives documented in the literature. Below is a comparative analysis:

Compound Key Structural Features Synthetic Route Bioactivity/Applications
Target Compound Ethyl ester, carbamoyl urea, 4-methylphenyltetrazole Likely solid-phase peptide synthesis (SPPS) with carbamate coupling Hypothesized enzyme inhibition (e.g., alanine racemase) due to tetrazole-carbamate motifs
3-{[(1S)-1-{[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}ethyl]carbamoyl}propanoic acid (16-LL) Carboxylic acid instead of ester, alanine-tetrazole linkage SPPS with Fmoc deprotection and succinimide coupling Alanine racemase inhibition (IC₅₀: 12 μM)
(S)-Benzyl-(3-((1-(1H-tetrazol-5-yl)ethyl)amino)-3-oxopropyl)carbamate (13d-L) Benzyl carbamate, β-alanine linker, unsubstituted tetrazole SPPS with Cbz-β-alanine resin coupling Intermediate for antimicrobial or enzyme-targeting peptides
Methyl 4-{[3-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]amino}benzoate (S569-0385) Piperidine-tetrazole linker, methyl benzoate Solution-phase synthesis with carbamate coupling Screening compound for drug discovery (undisclosed target)
Ethyl (2S)-2-(Fmoc-amino)-3-(1H-tetrazol-5-yl)propanoate Fmoc-protected amino group, ethyl ester, tetrazole SPPS with Fmoc chemistry Peptide synthesis building block (discontinued)

Functional Group Analysis

  • Ethyl Ester vs. Acid analogs like 16-LL may exhibit higher target binding due to ionic interactions .
  • Linker Diversity : Piperidine (S569-0385) and β-alanine (13d-L) linkers alter conformational flexibility and hydrogen-bonding capacity, impacting bioactivity .

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